Benoxaprofen glucuronide
Overview
Description
Benoxaprofen glucuronide is a metabolite of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to its hepatotoxicity . This compound is formed through the process of glucuronidation, where benoxaprofen is conjugated with glucuronic acid. This compound has been studied for its reactivity and potential role in drug-induced toxicity .
Scientific Research Applications
Benoxaprofen glucuronide has been extensively studied in various scientific fields:
Safety and Hazards
Benoxaprofen, the parent compound of Benoxaprofen glucuronide, was withdrawn because of hepatotoxicity. It is more toxic than its structural analog flunoxaprofen in humans and rats . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial. Future research could focus on the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems .
Mechanism of Action
Target of Action
Benoxaprofen glucuronide is a metabolite of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . The primary targets of this compound are mononuclear cells . These cells play a crucial role in the immune response, and their modulation can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets through a process known as glucuronidation . This is a major phase II metabolic pathway where glucuronic acid, a sugar molecule, is attached to the drug. This process increases the solubility of the drug, facilitating its excretion from the body . Unlike other NSAIDs, benoxaprofen acts directly on mononuclear cells .
Biochemical Pathways
The glucuronidation of Benoxaprofen to form this compound is a key biochemical pathway . This pathway involves the transfer of glucuronic acid to the drug via the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes . The glucuronidation process increases the water solubility of the drug, facilitating its elimination from the body .
Pharmacokinetics
The pharmacokinetics of this compound involves its formation and elimination. Benoxaprofen is metabolized to this compound through the process of glucuronidation . The levels of glucuronide and covalent protein adduct measured in cells followed the order Benoxaprofen > Flunoxaprofen > Ibuprofen . This indicates that this compound is more reactive than Flunoxaprofen glucuronide . The glucuronide is then excreted in the urine .
Result of Action
The formation of this compound results in the modulation of the activity of mononuclear cells . It’s important to note that benoxaprofen was withdrawn due to hepatotoxicity, and it is more toxic than its structural analog flunoxaprofen in humans and rats . Acyl glucuronides, such as this compound, have been hypothesized to be reactive metabolites and may be associated with toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the UGTs, which are involved in the glucuronidation process, can be affected by factors such as age, sex, disease state, and exposure to certain medications . Moreover, the reactivity of this compound can also be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Benoxaprofen glucuronide is involved in various biochemical reactions. It interacts with several enzymes and proteins, particularly those involved in glucuronidation. The nature of these interactions is largely dependent on the stereochemistry of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to form covalent bonds with proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an acyl glucuronide, it is a reactive metabolite that can form covalent bonds with proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the glucuronidation and covalent binding of this compound are both time- and concentration-dependent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with hepatotoxicity, which led to the withdrawal of Benoxaprofen .
Metabolic Pathways
This compound is involved in the glucuronidation metabolic pathway. It interacts with various enzymes and cofactors in this pathway, and can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization and accumulation are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its physicochemical properties and its interactions with cellular components. It can be directed to specific compartments or organelles based on these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benoxaprofen glucuronide is synthesized through the enzymatic glucuronidation of benoxaprofen. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to benoxaprofen . The reaction typically occurs in the liver, where the enzyme is abundant.
Industrial Production Methods
Industrial production of this compound involves the use of recombinant enzymes or liver microsomes to catalyze the glucuronidation reaction. The reaction conditions include an appropriate buffer system, optimal pH, and temperature to ensure maximum enzyme activity .
Chemical Reactions Analysis
Types of Reactions
Benoxaprofen glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The glucuronide can be hydrolyzed back to benoxaprofen and glucuronic acid.
Transacylation: The acyl group of this compound can be transferred to nucleophilic sites on proteins, forming covalent adducts.
Acyl Migration: The acyl group can migrate within the glucuronide molecule, leading to the formation of isomeric glucuronides.
Common Reagents and Conditions
Common reagents used in the study of this compound reactions include:
Buffers: Phosphate-buffered saline (PBS) or other suitable buffers to maintain pH.
Enzymes: UDP-glucuronosyltransferase for glucuronidation reactions.
Nucleophiles: Amino acids or proteins for transacylation reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Benoxaprofen: Formed through hydrolysis.
Protein Adducts: Formed through transacylation reactions.
Comparison with Similar Compounds
Benoxaprofen glucuronide can be compared with other acyl glucuronides, such as:
Flunoxaprofen glucuronide: Similar in structure but less reactive than this compound.
Ibuprofen glucuronide: Less reactive and less toxic compared to this compound.
This compound is unique due to its high reactivity and potential to form covalent protein adducts, which may contribute to its hepatotoxicity .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXTOVNUBYPFK-OLHZERTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67472-42-8 | |
Record name | Benoxaprofen glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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